molecular formula C13H22N2O B13491837 1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide

1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide

Cat. No.: B13491837
M. Wt: 222.33 g/mol
InChI Key: AQGUXEPSVCMBGZ-UHFFFAOYSA-N
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Description

1-Methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The cyclopropane ring can be introduced through cyclopropanation reactions, typically using reagents like diazomethane or Simmons-Smith reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects . The cyclopropane ring may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

1-Methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide can be compared with other indole derivatives, such as:

The unique combination of the cyclopropane ring and the indole moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N-(1,2,3,4,5,6,7,7a-octahydroindol-3a-yl)-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C13H22N2O/c1-12(6-7-12)11(16)15-13-5-3-2-4-10(13)14-9-8-13/h10,14H,2-9H2,1H3,(H,15,16)

InChI Key

AQGUXEPSVCMBGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)NC23CCCCC2NCC3

Origin of Product

United States

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